4-Fluoro-4-methylpiperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry Research
Piperidine rings are fundamental building blocks in a vast array of natural products, pharmaceuticals, and agrochemicals. Their prevalence stems from their ability to impart desirable physicochemical properties to a molecule, including aqueous solubility and the ability to form key hydrogen bonds with biological targets. The conformational flexibility of the piperidine ring also allows it to adopt various shapes, enabling it to fit into diverse protein binding pockets. This structural versatility has made the piperidine scaffold a privileged structure in drug discovery, with numerous approved drugs containing this heterocyclic core.
Role of Fluorine Substitution in Molecular Design and Chemical Properties (Academic Perspective)
The introduction of fluorine into organic molecules has become a powerful strategy in modern molecular design. tandfonline.comresearchgate.net Fluorine, being the most electronegative element, imparts unique properties to a carbon framework. mdpi.comacs.org Its small size allows it to often mimic a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter a molecule's electronic properties, such as basicity (pKa) and dipole moment. tandfonline.comresearchgate.net
From an academic perspective, fluorine substitution is a key tool for fine-tuning a molecule's metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. mdpi.com This can block sites of oxidative metabolism, thereby increasing a drug's half-life and bioavailability. mdpi.comacs.org Furthermore, the strategic placement of fluorine can influence molecular conformation and improve binding affinity to target proteins by engaging in favorable intermolecular interactions. tandfonline.comresearchgate.net The ability of fluorine to modulate lipophilicity is another critical aspect, as it can enhance a molecule's ability to cross cell membranes. researchgate.net
Overview of Research Trajectories for 4-Fluoro-4-methylpiperidine
The compound this compound has emerged as a valuable building block in medicinal chemistry. Its structure, featuring a quaternary center with both a fluorine atom and a methyl group at the 4-position of the piperidine ring, presents a unique combination of steric and electronic properties. Research has indicated its utility in the development of drugs targeting the central nervous system, with derivatives showing potential in treating conditions like anxiety and depression by modulating neurotransmitter systems.
The synthesis of fluorinated piperidines, including this compound, is an active area of research. nih.gov Methods such as the direct hydrogenation of fluorinated pyridines using rhodium-based catalysts are being explored to produce these compounds with high selectivity. nih.gov The development of efficient synthetic routes is crucial for making these valuable building blocks more accessible for drug discovery programs. thieme-connect.comnih.gov
Chemical and Physical Properties of this compound
The hydrochloride salt of this compound is a solid at room temperature. sigmaaldrich.com Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂FN · HCl |
| Molecular Weight | 153.63 g/mol sigmaaldrich.com |
| CAS Number | 1023305-87-4 |
| SMILES String | CC1(F)CCNCC1.Cl sigmaaldrich.com |
| InChI Key | LVFDOIZBJXQXEE-UHFFFAOYSA-N sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-4-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c1-6(7)2-4-8-5-3-6/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXVITLYWGUPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309931 | |
| Record name | 4-Fluoro-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882033-97-8 | |
| Record name | 4-Fluoro-4-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882033-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluoro 4 Methylpiperidine and Its Derivatives
Precursor-Based Synthetic Routes to 4-Fluoro-4-methylpiperidine
The synthesis of this compound often begins with precursor molecules that are then elaborated and cyclized. Key to these routes are strategic fluorination and acylation reactions that build the core structure of the target molecule.
Fluorination Strategies for Piperidine (B6355638) Derivatives
The introduction of a fluorine atom onto a piperidine ring or its precursors is a pivotal step that can be achieved through either nucleophilic or electrophilic fluorination methods. alfa-chemistry.com
Nucleophilic Fluorination involves the use of a nucleophilic fluoride (B91410) source (F⁻) to displace a leaving group or open a ring. alfa-chemistry.com A notable example is the fluoro-Prins cyclization, which can be used to synthesize substituted 4-fluoropiperidines. This reaction employs reagents like a complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone and hydrogen fluoride (DMPU/HF). nih.gov In this process, an aldehyde is activated by the DMPU/HF reagent and reacts with a homoallylic amine. The subsequent cyclization of an oxonium ion intermediate forms a carbocation that is then quenched by the nucleophilic fluorine to yield the fluorinated piperidine. nih.gov This method has been shown to provide higher yields and better diastereoselectivity compared to classical reagents like pyridine (B92270)/HF. nih.gov
Electrophilic Fluorination utilizes a reagent that delivers an electrophilic fluorine atom ("F⁺") to a carbon-centered nucleophile, such as an enolate or an aromatic ring. alfa-chemistry.comwikipedia.org Reagents for this purpose are often compounds containing a nitrogen-fluorine (N-F) bond, where the nitrogen is attached to electron-withdrawing groups to reduce the electron density on the fluorine atom. wikipedia.org Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. alfa-chemistry.comwikipedia.org These reagents are valued for their stability, safety, and high selectivity, making them suitable for late-stage functionalization in complex syntheses. alfa-chemistry.com The mechanism of electrophilic fluorination is complex and can proceed via an Sₙ2 or a single-electron transfer (SET) pathway, depending on the substrates and conditions. wikipedia.org
| Fluorination Strategy | Reagent Type | Common Reagents | Key Features |
| Nucleophilic | Fluoride source (F⁻) | HF/Pyridine, DMPU/HF, KF, CsF | Cost-effective; suitable for Sₙ2 displacement and ring-opening reactions. alfa-chemistry.comnih.gov |
| Electrophilic | Electrophilic fluorine (F⁺) | Selectfluor®, NFSI, N-fluoropyridinium salts | Highly selective and stable; suitable for fluorinating carbanions, enolates, and aromatic rings. alfa-chemistry.comwikipedia.org |
Acylation Reactions in Piperidine Synthesis
Acylation reactions are fundamental to building the carbon framework of the piperidine ring. One of the most classic and effective methods for forming a six-membered ring, such as the piperidine precursor, is the Dieckmann condensation. dtic.milwikipedia.org This reaction is an intramolecular Claisen condensation of a diester, which is treated with a base to form a β-keto ester. wikipedia.orgalfa-chemistry.com
The synthesis of 4-piperidones, which can be precursors to this compound, often employs this strategy. The process typically involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester (like an alkyl acrylate), followed by the Dieckmann cyclization of the resulting diester. dtic.mil The subsequent hydrolysis and decarboxylation of the cyclic β-keto ester yield the desired 4-piperidone (B1582916) ring. dtic.mil
The key steps of the Dieckmann condensation mechanism are:
Deprotonation at the α-carbon of one of the ester groups by a strong base to form an enolate. wikipedia.org
The enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion. wikipedia.org
This attack forms a cyclic tetrahedral intermediate, which then eliminates an alkoxide group to form the cyclic β-keto ester. alfa-chemistry.com
This method is highly effective for creating five- and six-membered rings. wikipedia.org
Advanced Synthetic Approaches to Fluorinated Piperidines
An alternative and powerful strategy for synthesizing fluorinated piperidines involves the reduction of readily available fluorinated pyridine precursors. This approach circumvents the challenges of direct fluorination on a saturated ring.
Catalytic Hydrogenation of Fluorinated Pyridines
The direct hydrogenation of fluoropyridines is a significant synthetic advancement. However, this transformation presents challenges, including the high aromatic stability of the pyridine ring, potential catalyst poisoning by the Lewis-basic nitrogen atom, and the risk of hydrodefluorination (loss of the fluorine atom). springernature.comnih.gov To overcome these issues, specialized catalytic systems have been developed.
A highly effective method for the synthesis of all-cis-(multi)fluorinated piperidines is a one-pot dearomatization–hydrogenation (DAH) process catalyzed by rhodium. springernature.comnih.gov This strategy, developed by the Glorius group, addresses the challenges of direct hydrogenation by first breaking the aromaticity of the fluoropyridine precursor. springernature.com
The process utilizes a rhodium-carbene catalyst in the presence of a boron-based reagent, such as pinacol (B44631) borane (B79455) (HBpin). springernature.com The initial step involves the dearomatization of the pyridine ring, which forms diene intermediates. This crucial step facilitates the subsequent hydrogenation, preventing catalyst deactivation and unwanted hydrodefluorination. springernature.com The result is a highly diastereoselective formation of a wide range of all-cis-(multi)fluorinated piperidines. springernature.comnih.gov
| Catalyst System | Key Reagent | Process | Outcome |
| Rhodium-carbene complex | Pinacol borane (HBpin) | One-pot Dearomatization-Hydrogenation (DAH) | Highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. springernature.comnih.gov |
Palladium-based catalysts offer a robust and practical alternative for the hydrogenation of fluoropyridines. A simple and effective system employs a heterogeneous catalyst, such as palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C), in combination with a Brønsted acid like aqueous hydrochloric acid (HCl) in methanol. acs.org
The presence of the strong acid is crucial, as it protonates the substrate and the product, which helps to overcome catalyst inactivity. acs.org This method demonstrates excellent chemoselectivity, allowing for the reduction of the fluoropyridine ring while tolerating other aromatic systems like benzene (B151609) rings. A significant advantage of this protocol is its robustness and high tolerance for air and moisture, making it experimentally convenient. acs.org The reaction typically yields cis-selective products in high yields. acs.org
| Catalyst | Additive | Solvent | Key Features |
| Pd(OH)₂/C (20 wt %) | Aqueous HCl | Methanol | Robust, simple, tolerant to air/moisture, chemoselective. acs.org |
| Pd/C (10 wt %) | Aqueous HCl | Methanol | High conversion and good yield. acs.org |
| Rh/C (5 wt %) | Aqueous HCl | Methanol | High conversion but lower yield of fluorinated product compared to Pd(OH)₂/C. acs.org |
Borenium-Catalyzed Reduction Strategies
Borenium-catalyzed reactions have emerged as a powerful tool for the reduction of N-heterocycles. Specifically, mesoionic carbene-stabilized borenium ions have been shown to efficiently catalyze the reduction of substituted pyridines to the corresponding piperidines. This transformation is typically carried out in the presence of both a hydrosilane and a hydrogen atmosphere. nih.govacs.orgcas.cn
The mechanism involves a reversible hydrosilylation of the pyridine ring, which facilitates the full reduction of the heterocycle under milder conditions than traditional hydrogenation methods. The use of a silane (B1218182) is crucial as it prevents the formation of an adduct between the piperidine product and the borenium catalyst, which would otherwise lead to catalyst deactivation. nih.govcas.cn These reductions are known to be diastereoselective, a feature that is particularly important when creating substituted piperidines with defined stereochemistry. cas.cn While not explicitly detailed for 4-methylpyridine (B42270) precursors leading to this compound, this methodology presents a viable pathway for the reduction of appropriately substituted pyridine precursors.
| Catalyst System | Substrate | Reducing Agents | Key Features |
| Mesoionic carbene-stabilized borenium ions | Substituted Pyridines | Hydrosilane and Hydrogen | Diastereoselective; Milder conditions; Silane prevents catalyst deactivation. nih.govcas.cn |
Stereoselective and Asymmetric Synthesis of Fluorinated Piperidines
Achieving stereocontrol in the synthesis of fluorinated piperidines is paramount for their application in drug discovery. A notable strategy is the one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors. This method provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines. researchgate.netnih.gov The process involves a rhodium-catalyzed pyridine dearomatization, followed by the complete saturation of the resulting intermediates through hydrogenation. researchgate.net This approach is significant as it allows for the formation of a variety of substituted all-cis-(multi)fluorinated piperidines. researchgate.net
The conformational behavior of the resulting fluorinated piperidines has been studied, and in many cases, a preference for the fluorine atom to occupy an axial position has been observed, which can be rationalized by favorable dipole interactions. nih.gov
| Method | Catalyst | Substrate | Product | Stereoselectivity |
| Dearomatization-Hydrogenation (DAH) | Rhodium-based catalyst | Fluoropyridine derivatives | all-cis-(multi)fluorinated piperidines | High diastereoselectivity (>99:1 d.r. in some cases) nih.gov |
Nucleophilic Substitution Reactions in Piperidine Synthesis
Nucleophilic substitution is a fundamental strategy for the introduction of fluorine into a molecule. In the context of piperidine synthesis, the aza-Prins fluorination reaction represents a key application of this principle. This reaction can be promoted by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), which not only catalyzes the cyclization but also serves as the fluoride source to quench the intermediate carbocation. nih.govnih.gov
The reaction between a homoallylic amine and an aldehyde leads to the formation of a 4-fluoropiperidine (B2509456). However, the diastereoselectivity of this method is often moderate. nih.govnih.gov The aza-Prins fluorination methodology extends the available tools for the concomitant formation of a C-F bond and the N-heterocycle. nih.gov
| Reaction | Lewis Acid/Fluoride Source | Substrates | Product | Diastereoselectivity |
| Aza-Prins Fluorination | BF₃·OEt₂ | Homoallylic amine, Aldehyde | 4-Fluoropiperidine | Moderate nih.govnih.gov |
Intramolecular Cyclization and Carbocyclization Approaches
Intramolecular cyclization is a powerful strategy for constructing cyclic systems like the piperidine ring with a high degree of regio- and stereocontrol. The aza-Prins cyclization is a prominent example of an intramolecular process that can be adapted to synthesize 4-fluoropiperidines. researchgate.netresearchgate.net
In this approach, the reaction of an N-tosyl homoallylamine with an aldehyde in the presence of a reagent like tetrafluoroboric acid-diethyl ether complex (HBF₄·OEt₂) generates an N-acyliminium ion. This intermediate then undergoes an intramolecular cyclization, where the alkene attacks the iminium ion, forming a six-membered carbocation. This carbocation is subsequently trapped by a fluoride ion to yield the 4-fluoropiperidine. researchgate.net This method has been shown to produce 4-fluoropiperidines with high cis-selectivity and in good yields, making it a convenient and cost-effective procedure. researchgate.net
| Reaction Type | Reagents | Intermediate | Key Outcome |
| Aza-Prins Cyclization | N-tosyl homoallylamine, Aldehyde, HBF₄·OEt₂ | N-acyliminium ion | High cis-selectivity for 4-fluoropiperidines researchgate.net |
Functionalization Strategies for this compound Analogues
Once the this compound scaffold is synthesized, further derivatization can be carried out to explore structure-activity relationships. The two primary sites for functionalization are the piperidine nitrogen and the carbon bearing the fluorine atom.
Derivatization at the Piperidine Nitrogen
The secondary amine of the piperidine ring is a common site for functionalization, allowing for the introduction of a wide variety of substituents. N-alkylation and N-arylation are standard transformations. For instance, copper-catalyzed N-arylation of amides and related compounds, a reaction with historical roots in the Ullmann and Goldberg reactions, provides a method for forming N-aryl bonds under milder conditions, often employing ligands such as derivatives of natural amino acids. mdpi.com While these methods are general for N-heterocycles, they are applicable to 4-fluoropiperidines for the synthesis of N-aryl derivatives.
Substitution Reactions Involving the Fluorine Atom
The substitution of the fluorine atom in this compound is challenging due to the strength of the carbon-fluorine bond, which is the strongest single bond to carbon. cas.cn Consequently, alkyl fluorides are generally considered poor substrates for bimolecular nucleophilic substitution (SN2) reactions. acs.orgcas.cnaskfilo.com The leaving group ability of halides in SN2 reactions follows the trend I⁻ > Br⁻ > Cl⁻ ≫ F⁻. acs.org
Despite this inherent lack of reactivity, nucleophilic substitution of alkyl fluorides can be achieved under certain conditions. Intramolecular SN2 reactions have been shown to be more feasible, as the proximity of the nucleophile can overcome the high activation energy. cas.cn Studies have demonstrated that intramolecular defluorinative cyclization can occur with hard nucleophiles like oxygen and nitrogen anions, with the reaction outcome being influenced by the size of the ring being formed and the conformational rigidity of the precursor. cas.cn
Furthermore, it has been discovered that the presence of hydrogen-bond-donating solvents, such as water, can enable SN2 reactions on activated alkyl fluorides. acs.orgresearchgate.net This is attributed to the stabilization of the transition state through hydrogen bonding with the departing fluoride ion. acs.orgresearchgate.net Therefore, while direct intermolecular substitution of the fluorine in this compound by an external nucleophile is expected to be difficult, strategies involving intramolecular attack or activation through specific solvent effects could potentially be employed.
Modifications at the Methyl Group
While direct functionalization of the unactivated methyl group of this compound presents significant synthetic challenges, derivatives with modified methyl groups can be accessed through alternative synthetic strategies. A notable example is the synthesis of 4-aminomethyl-4-fluoropiperidine, a valuable building block in medicinal chemistry. This transformation is achieved not by direct modification, but by utilizing a precursor with a reactive exocyclic methylene (B1212753) group, which serves as a synthetic equivalent of the methyl group for functionalization.
A key methodology for the synthesis of 4-aminomethyl-4-fluoropiperidine and its derivatives involves a multi-step sequence starting from N-Boc-4-methylenepiperidine nih.govrsc.org. This approach circumvents the difficulty of C-H activation at the methyl group by introducing the fluorine and the functionalized methyl group in a concerted manner.
The synthetic pathway commences with a regioselective bromofluorination of the exocyclic double bond of N-Boc-4-methylenepiperidine. This reaction, employing reagents such as N-bromosuccinimide (NBS) and a fluoride source like triethylamine (B128534) trishydrofluoride (Et₃N·3HF), stereoselectively introduces a bromine and a fluorine atom across the double bond, yielding N-Boc-4-(bromomethyl)-4-fluoropiperidine nih.govrsc.org.
The subsequent step involves the nucleophilic displacement of the newly introduced bromine atom. The bromomethyl group is readily converted to an azidomethyl group by reaction with sodium azide (B81097). This azide serves as a stable precursor to the desired amine functionality. The final step in this sequence is the reduction of the azide to the primary amine, which can be accomplished using standard reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This sequence provides an efficient route to N-Boc-4-aminomethyl-4-fluoropiperidine, which can then be deprotected to afford the final 4-aminomethyl-4-fluoropiperidine nih.govrsc.org.
The following table summarizes the key transformations and reported yields for the synthesis of 4-aminomethyl-4-fluoropiperidine derivatives.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Boc-4-methylenepiperidine | 1. NBS, Et₃N·3HF, CH₂Cl₂ | N-Boc-4-(bromomethyl)-4-fluoropiperidine | 85 | rsc.org |
| N-Boc-4-(bromomethyl)-4-fluoropiperidine | NaN₃, DMF, 80 °C | N-Boc-4-(azidomethyl)-4-fluoropiperidine | 92 | rsc.org |
| N-Boc-4-(azidomethyl)-4-fluoropiperidine | H₂, Pd/C, MeOH | N-Boc-4-aminomethyl-4-fluoropiperidine | 95 | rsc.org |
| N-Boc-4-aminomethyl-4-fluoropiperidine | HCl/dioxane | 4-Aminomethyl-4-fluoropiperidine hydrochloride | Not Reported | rsc.org |
This synthetic approach highlights a practical solution to accessing derivatives of this compound with a functionalized methyl group. While direct modification remains a complex task, the use of strategically chosen starting materials with latent functionality provides an effective alternative for the synthesis of these important compounds.
Structural and Conformational Analysis of 4 Fluoro 4 Methylpiperidine Systems
Conformational Preferences in Fluorinated Piperidine (B6355638) Rings
The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of substituents on this ring, however, is governed by a complex interplay of electronic and steric factors, which are significantly altered by the presence of a highly electronegative fluorine atom.
The substitution of a hydrogen atom with fluorine in a piperidine ring introduces significant electronic changes that can alter the molecule's conformational preferences. researchgate.net The high C-F bond energy increases metabolic stability, and the electronic effects of fluorine can modify properties like pKa. d-nb.info In the case of fluorinated piperidines, the conformation is influenced by a combination of electrostatic interactions, hyperconjugation, steric repulsion, and dipole minimization. d-nb.infonih.govresearchgate.net
The presence of fluorine can lead to more rigid and well-defined conformers compared to their non-fluorinated analogs. d-nb.info For instance, computational studies on 4-methylpiperidine (B120128) and its fluorinated analogue, cis-3,5-difluoro-trans-4-methylpiperidine, show how fluorine substitution can be used to manipulate the conformational behavior of polar molecules. nih.gov In 4-fluoro-4-methylpiperidine hydrochloride, the fluorine's inductive effect lowers the basicity of the piperidine nitrogen, which can influence intermolecular interactions and conformational stability.
While substituents on a six-membered ring generally favor the less sterically hindered equatorial position, fluorine is a notable exception in piperidine systems, often preferring the axial orientation. researchgate.netbeilstein-journals.org This preference, known as the axial-F preference, is attributed to stabilizing delocalization forces. nih.gov Key among these are charge-dipole interactions, particularly in protonated piperidinium (B107235) salts where a stabilizing C-F···H-N+ interaction occurs. d-nb.infonih.gov
Hyperconjugation also plays a crucial role. This involves electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbitals of the C-F (σC-F) and C-N (σC-N) bonds, which stabilizes the axial conformer. d-nb.info Solvation and solvent polarity are also major factors; increasing solvent polarity can further stabilize the more polar axial conformer. d-nb.infonih.gov For example, in computational studies of 3,5-difluoropiperidine, the stability of the F-axial conformer increases with solvent polarity. nih.gov
In the specific case of a derivative of this compound, an X-ray crystal structure confirmed that the piperidine ring adopts a chair conformation with the fluorine atom in the axial position. researchgate.net This observation is consistent with the general principles governing fluorinated piperidines, where electrostatic and hyperconjugative effects overcome the steric hindrance typically associated with an axial substituent.
Table 1: Factors Influencing Fluorine Conformational Preference in Piperidines
| Stabilizing Factor | Description | Relevant Interaction |
|---|---|---|
| Charge-Dipole Interactions | Electrostatic attraction between the partial negative charge on the fluorine and a positive charge on the nitrogen (especially when protonated). | C-F···H-N+ |
| Hyperconjugation | Electron delocalization from adjacent anti-periplanar C-H or C-C bonds into the C-F antibonding orbital (σ*). | σ(C-H) → σ*(C-F) |
| Solvation Effects | Stabilization of the more polar conformer (often the axial one) by polar solvents. | Dipole-dipole interactions with solvent |
| Steric Repulsion | Repulsive forces between the axial substituent and other axial hydrogens (1,3-diaxial interactions), which typically destabilizes the axial position. | 1,3-diaxial strain |
This table summarizes the key non-covalent interactions that determine whether a fluorine substituent on a piperidine ring will adopt an axial or equatorial position, based on findings from various studies. researchgate.netd-nb.infonih.gov
Stereochemical Considerations and Isomerism
The compound this compound has a quaternary carbon at the C4 position. This means that, unlike piperidines substituted at a secondary carbon, there are no cis/trans stereoisomers with respect to the substituents at this specific position. The primary stereochemical consideration is the chair conformation of the piperidine ring and the resulting axial or equatorial orientation of the fluorine and methyl groups.
The piperidine ring undergoes a rapid ring-flip between two chair conformations at room temperature. For this compound, this involves the interconversion of the conformer with axial fluorine/equatorial methyl and the one with equatorial fluorine/axial methyl. As discussed, the axial fluorine conformer is generally favored due to stabilizing electronic effects. researchgate.netbeilstein-journals.org The presence of the methyl group also influences this equilibrium. The conformational preference will be determined by the balance between the A-value of the methyl group (favoring the equatorial position) and the electronic preference of the fluorine atom for the axial position.
The synthesis of fluorinated piperidines can be highly diastereoselective, allowing for the controlled formation of specific stereoisomers. researchgate.netchim.it For instance, catalytic dearomatization-hydrogenation of fluoropyridine precursors can produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govresearchgate.net
Table 2: Conformational Isomers of this compound
| Conformer | Fluorine Position | Methyl Position | Relative Stability | Key Stabilizing/Destabilizing Factors |
|---|---|---|---|---|
| Conformer A | Axial | Equatorial | Generally more stable | Stabilized by hyperconjugation and C-F···H-N+ interactions. researchgate.netd-nb.info |
| Conformer B | Equatorial | Axial | Generally less stable | Destabilized by the loss of stabilizing electronic effects for fluorine and steric strain from the axial methyl group. |
This table outlines the two primary chair conformers of this compound and the factors influencing their relative stability. The equilibrium between these conformers is a key aspect of the molecule's stereochemistry.
Intermolecular Interactions and Hydrogen Bonding in Fluoropiperidines
The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. nih.gov The presence of a fluorine atom can modulate these interactions. While the C-F bond itself is a very weak hydrogen bond acceptor, the electronegativity of fluorine can influence the hydrogen bonding capabilities of the nearby N-H group. mdpi.com
In protonated 3-fluoropiperidine, a strong intramolecular hydrogen bond-like interaction (F···HN+) is a key factor in stabilizing the axial conformation. nih.gov Similar intramolecular interactions are expected in this compound, especially under acidic conditions.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to investigate the electronic structure of molecules. For piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP, provide insights into molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. researchgate.net Studies on related molecules like 4-methylpiperidine (B120128) have demonstrated that DFT methods can accurately predict geometric bond lengths that align well with experimental data. researchgate.net Such calculations are fundamental to understanding the reactivity and stability of the molecular structure. The electronic properties derived from DFT are crucial for predicting how a molecule will interact with other chemical species. mdpi.commdpi.comnih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. uni-muenchen.dewikipedia.org It translates complex wavefunctions from DFT calculations into a more intuitive Lewis structure representation of localized bonds and lone pairs. uni-muenchen.de For fluorinated cyclic compounds, NBO analysis has been employed to dissect the contributions of electrostatic and hyperconjugative effects to their conformational preferences. researchgate.net This analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, providing a deeper understanding of the intramolecular forces that govern molecular shape and stability. wisc.edu
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.de The MEP map illustrates regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), typically using a color-coded scale. researchgate.net Red areas indicate negative electrostatic potential, attractive to electrophiles, while blue areas represent positive potential, indicating sites susceptible to nucleophilic attack. This technique is instrumental in understanding non-covalent interactions, particularly hydrogen bonding, and predicting how a molecule will be recognized by biological targets or other reactants. researchgate.net
Conformational Landscape Exploration and Energy Calculations
The conformational landscape of a molecule describes the various spatial arrangements of its atoms and their corresponding potential energies. For substituted piperidines, a primary focus is the chair conformation and the axial versus equatorial orientation of its substituents. researchgate.net Computational methods are employed to calculate the relative energies of different conformers to determine the most stable structures. nih.gov In the case of fluorinated piperidines, research has shown that factors like charge-dipole interactions, hyperconjugation, and solvation effects play a significant role in stabilizing conformers that might be considered unusual, such as those with an axial fluorine atom. researchgate.net These energy calculations are critical for understanding the dynamic behavior and the three-dimensional structure of the molecule in different environments. rsc.org
Predictive Modeling of Molecular Interactions
Predictive modeling encompasses a range of computational techniques used to forecast how a molecule will interact with other molecules, such as proteins or other small molecules. These models are vital in fields like drug discovery. While specific predictive models for 4-Fluoro-4-methylpiperidine are not documented, the general approach involves using the molecule's structural and electronic properties as inputs for algorithms that predict interaction affinities and binding modes. Machine learning and molecular docking are common methods used to screen large libraries of compounds and identify potential drug candidates by predicting their interactions with biological targets.
Applications in Chemical Synthesis and Molecular Design
4-Fluoro-4-methylpiperidine as a Synthetic Intermediate
Fluorinated piperidines are an important class of saturated N-heterocyclic rings, recognized for their prevalence in pharmaceuticals and agrochemicals. The introduction of fluorine can significantly influence properties such as basicity (pKa), metabolic stability, and conformational preference, making these structures valuable building blocks in organic synthesis.
Building Block for Complex Heterocyclic Systems
While fluorinated piperidines are established as crucial synthetic precursors, specific examples detailing the application of this compound in the construction of more complex, multi-ring heterocyclic systems are not extensively documented in publicly available literature. The general strategy, however, involves leveraging the piperidine (B6355638) ring as a structural anchor, with the fluorine and methyl groups at the 4-position serving to lock the conformation or alter the electronic properties of the final molecule. Synthetic pathways often utilize the secondary amine of the piperidine for reactions such as N-arylation, N-alkylation, or amide bond formation to append additional cyclic structures.
Precursor for the Synthesis of Ligands and Probes
The piperidine moiety is a common feature in ligands designed for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The substitution of fluorine can modulate the pKa of the basic nitrogen atom, which is often critical for receptor binding and can influence a ligand's selectivity and pharmacokinetic profile. Although the direct use of this compound as a precursor for specific, named ligands or imaging probes is not widely reported, its potential lies in its ability to confer unique properties. The design of novel ligands often involves the synthesis of a library of related compounds, and fluorinated building blocks like this compound are ideal candidates for creating structural diversity and fine-tuning biological activity.
Role in Peptide Synthesis Methodologies
In modern peptide chemistry, the most common strategy for solid-phase peptide synthesis (SPPS) relies on the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of amino acids. The removal of this group, known as deprotection, is a critical step that requires a basic reagent.
Evaluation as Fmoc Removal Reagent in Solid Phase Peptide Synthesis (SPPS)
The standard reagent for Fmoc removal is a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). However, due to piperidine's toxicity and status as a controlled substance, researchers have actively sought alternatives. One of the most successful alternatives is 4-methylpiperidine (B120128). While extensive studies have been conducted on 4-methylpiperidine, similar evaluations focusing specifically on this compound as an Fmoc removal reagent are not prominently featured in the scientific literature. The introduction of an electronegative fluorine atom would be expected to decrease the basicity of the piperidine nitrogen, which could impact the kinetics and efficiency of the Fmoc deprotection reaction.
Comparison with Conventional Deprotecting Reagents
Direct comparisons of this compound with conventional reagents like piperidine are not available. However, comparative studies between piperidine and its close analogue, 4-methylpiperidine (4MP), have been performed, demonstrating that 4MP is an effective and often interchangeable substitute.
In one such study using microwave-assisted SPPS, four different peptide sequences were synthesized using piperidine (PP), 4-methylpiperidine (4MP), and piperazine (PZ) as the deprotection reagents. nih.gov The results showed that all three reagents performed similarly in terms of the yield and purity of the final peptides. nih.gov For most sequences, the total crude yield, purity, and peptide-specific yield were nearly identical regardless of the deprotection reagent used, suggesting that 4-methylpiperidine is a viable alternative to piperidine. nih.govmdpi.com These findings highlight the type of comparative analysis that would be necessary to validate this compound for use in SPPS.
| Deprotection Reagent | Total Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) |
|---|---|---|---|
| 4-Methylpiperidine (4MP) | 75 | 63 | 47 |
| Piperidine (PP) | 74 | 64 | 47 |
| Piperazine (PZ) | 74 | 62 | 46 |
Design Principles for Fluorinated Derivatives
Understanding the conformational behavior of fluorinated piperidines is crucial for their rational application in molecular design. The introduction of fluorine significantly influences the geometry of the piperidine ring, which is often governed by a complex interplay of stereoelectronic effects. nih.govresearchgate.net
Key factors that dictate the conformational preferences of fluorinated piperidine derivatives include:
Charge-Dipole Interactions: Electrostatic interactions between the fluorine atom and charged or polar groups on the ring or its substituents can stabilize or destabilize certain conformations.
Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. A common example is the n → σ* interaction between a nitrogen lone pair and an anti-periplanar C-F antibonding orbital, which can favor an axial orientation of the fluorine atom. nih.gov
Steric Repulsion: Classic steric hindrance can disfavor conformations where the fluorine atom is in close proximity to other bulky substituents. nih.gov
Solvation Effects: The polarity of the solvent plays a major role. Polar solvents can preferentially stabilize conformers with larger dipole moments. nih.gov
Computational and experimental studies on cis-3-fluoro-4-methylpiperidine, a constitutional isomer of this compound, have shown a strong preference for the conformer where the fluorine atom is in an axial position across various N-substituted analogues (trifluoroacetyl, hydrochloride, and the free amine). nih.gov This preference is attributed to the combined influence of the forces mentioned above. This understanding allows chemists to design conformationally rigid scaffolds, which is highly advantageous in drug discovery for improving binding affinity and selectivity. nih.gov
| Analogue (N-Substituent) | ΔG Gas Phase (axial-equatorial) | ΔG in Solution (axial-equatorial) | Observed Preference |
|---|---|---|---|
| TFA (in Chloroform) | -1.7 | -1.8 | Axial |
| HCl (in Water) | +0.9 | -0.5 | Axial |
| NH (in Water) | +1.1 | -0.5 | Axial |
Impact of Fluorine on Molecular Recognition Elements
The introduction of fluorine into molecular scaffolds is a widely utilized strategy in medicinal chemistry and molecular design to modulate a compound's physicochemical and biological properties. In the context of this compound, the fluorine atom at the C4 position significantly influences its conformational preferences and, consequently, its interactions with molecular recognition elements. The biological properties of piperidine derivatives are highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.net
Research on fluorinated piperidines has demonstrated that fluorine substitution can lead to a preference for an axial orientation of the fluorine atom, a phenomenon that can be attributed to a combination of electrostatic interactions, hyperconjugation, and steric factors. researchgate.netnih.gov Specifically, in protonated piperidinium (B107235) species, charge-dipole interactions between the positively charged nitrogen and the electronegative fluorine atom can stabilize the axial conformation. researchgate.net This conformational locking can be crucial for pre-organizing a molecule into a bioactive conformation for optimal binding to a biological target.
While direct studies on this compound are limited, research on the closely related cis-3-fluoro-4-methylpiperidine provides valuable insights. Both computational and experimental studies on cis-3-fluoro-4-methylpiperidine and its derivatives (trifluoroacetyl, hydrochloride, and free amine) have shown a high preference for the axial conformation of the fluorine atom. researchgate.netnih.gov This preference is influenced by the interplay of charge-dipole interactions, hyperconjugation, and the polarity of the solvent. nih.gov Understanding these conformational behaviors is critical for designing molecules with specific three-dimensional structures to enhance binding affinity and selectivity for their targets. nih.gov
The table below summarizes the conformational preferences of cis-3-fluoro-4-methylpiperidine derivatives, which can serve as a model for understanding the potential behavior of this compound.
| Derivative of cis-3-fluoro-4-methylpiperidine | Dominant Conformation of Fluorine |
| TFA-analogue | Axial |
| HCl-analogue | Axial |
| NH-analogue | Axial |
Data derived from computational and experimental studies on cis-3-fluoro-4-methylpiperidine and its analogues. researchgate.netnih.gov
Influence on Supramolecular Assembly
In principle, the introduction of the fluorine atom in this compound could influence supramolecular assembly in several ways. The polarized C-F bond could participate in directional intermolecular interactions, contributing to the stability and structure of a crystal lattice or a self-assembled aggregate. The conformational rigidity imposed by the fluorine substitution could also pre-organize the piperidine ring into a specific shape that favors a particular packing arrangement in the solid state.
Studies on the crystal structures of related compounds, such as hydrates of 4-methylpiperidine, have detailed the intermolecular interactions that govern their solid-state assembly. rsc.org However, analogous studies specifically investigating the crystal packing and supramolecular behavior of this compound have not been reported. Therefore, while it is plausible that this compound could be a valuable component in crystal engineering and the design of supramolecular architectures, experimental evidence to support this is currently lacking.
Molecular Interaction Studies and Structure Activity Relationships Academic Focus
Design and Synthesis of 4-Fluoro-4-methylpiperidine Analogs for Receptor Binding Studies
The design and synthesis of analogs based on the this compound scaffold are driven by the need to systematically probe interactions with biological targets. The synthetic strategy often involves creating a library of compounds where specific parts of the molecule are varied to understand their impact on receptor affinity and selectivity. For instance, in the development of ligands for the sigma-1 (σ1) receptor, novel series of arylalkyl and arylalkylsulfonyl piperidine-based derivatives have been synthesized for biological evaluation. nih.gov A common approach is the synthesis of 4-substituted piperidines and piperazines based on a known scaffold, such as tetrahydroquinoline, which has demonstrated balanced, low nanomolar binding affinity for receptors like the mu opioid receptor (MOR) and the delta opioid receptor (DOR). nih.gov
The synthesis of loperamide (B1203769) analogs, which are based on a 4-phenylpiperidine (B165713) scaffold, provides another example of how these compounds are developed for potential receptor agonism. mdpi.com The process allows for the creation of derivatives with modifications intended to enhance binding or alter functional activity. For example, research into dopamine (B1211576) D4 receptor (D4R) antagonists has led to the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds. chemrxiv.org These synthetic efforts are crucial for establishing structure-activity relationships (SAR), where the biological activity of a series of compounds is related to their chemical structure.
Exploration of Ligand-Target Binding Affinities of Piperidine (B6355638) Derivatives
The piperidine scaffold is a versatile structural element found in many biologically active compounds, and its derivatives have been extensively studied for their binding affinities to a wide range of biological targets.
Piperidine derivatives have shown significant interactions with several key protein targets, particularly receptors in the central nervous system.
Sigma Receptors (σ1 and σ2): The piperidine moiety is considered a critical structural feature for dual histamine (B1213489) H3 and σ1 receptor activity. nih.gov Studies on arylalkyl and arylalkylsulfonyl piperidine derivatives have identified ligands with high affinity and selectivity for the σ1 receptor over the σ2 receptor. For example, the compound 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was found to have a high affinity for the σ1 receptor (Ki = 0.96 ± 0.05 nM) and a 96-fold selectivity over the σ2 receptor (Ki = 91.8 ± 8.1 nM). nih.gov
Dopamine D4 Receptor (D4R): Analogs of the 4,4-difluoropiperidine (B1302736) scaffold have been synthesized and evaluated as D4R antagonists. Research has identified compounds with single-digit nanomolar binding affinity to D4R, such as those with 4-cyanophenoxy (Ki = 1.7 nM), 3,4-difluorophenoxy (Ki = 2.7 nM), and 4-fluoro-3-methylphenoxy (Ki = 6.5 nM) substitutions. chemrxiv.org
Opioid Receptors (MOR and DOR): A series of 4-substituted piperidine compounds have been described that show balanced, low nanomolar binding affinity for both the mu opioid receptor (MOR) and the delta opioid receptor (DOR). nih.gov By modifying the length and flexibility of the side chain at the 4-position, binding affinity can be significantly improved at both receptors. nih.gov
The following table summarizes the binding affinities (Ki) of selected piperidine derivatives for various protein targets.
| Compound/Analog | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ1) | 0.96 ± 0.05 nM |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-2 (σ2) | 91.8 ± 8.1 nM |
| 4,4-difluoropiperidine analog (4-cyanophenoxy) | Dopamine D4 (D4R) | 1.7 nM |
| 4,4-difluoropiperidine analog (3,4-difluorophenoxy) | Dopamine D4 (D4R) | 2.7 nM |
| 4,4-difluoropiperidine analog (4-fluoro-3-methylphenoxy) | Dopamine D4 (D4R) | 6.5 nM |
Computational methods such as molecular docking and dynamics simulations are essential tools for understanding how piperidine-based ligands interact with their protein targets at a molecular level. rsc.org These in silico techniques predict the binding poses and calculate the binding free energies between a ligand and a protein. nih.gov
Molecular docking studies have been used to identify the putative protein-ligand interactions responsible for the high affinity of certain piperidine derivatives. nih.gov For sigma-1 receptor ligands, docking studies revealed that the piperidine nitrogen atom can form a bidentate salt bridge with the carboxylate groups of amino acid residues Glu172 and Asp126. nih.gov Furthermore, these ligands are often stabilized by a π-cation interaction between the ionized nitrogen atom and the Phe107 residue. nih.gov
Molecular dynamics (MD) simulations are then used to evaluate the stability of the docked poses over time. mdpi.com These simulations can reveal crucial amino acid residues that interact with the compound, providing a deeper understanding of the binding mode and helping to guide further structure-based optimization. rsc.orgnih.gov
Influence of Fluorine and Methyl Substitution on Binding Profiles
The strategic placement of fluorine atoms and methyl groups on the piperidine scaffold can profoundly influence a molecule's physicochemical properties and its binding affinity for a target protein. tandfonline.com
The introduction of fluorine is a powerful strategy to improve pharmacokinetic properties by, for example, increasing metabolic stability due to the high C-F bond energy. nih.gov Fluorination can also modulate the basicity (pKa) of the piperidine nitrogen, which in turn can enhance oral absorption and bioavailability. tandfonline.com Conformationally, fluorine substitution has a significant impact. Studies on fluorinated piperidines have revealed that factors such as charge-dipole interactions, hyperconjugation, and solvation play a major role in their conformational behavior, often leading to a preference for the fluorine atom to be in an axial position. nih.govresearchgate.netresearchgate.net
The effect of these substitutions on binding affinity is highly dependent on the specific target protein.
In one study on D4 receptor antagonists, a 4-fluorophenoxy group led to a tenfold increase in binding compared to its non-fluorinated counterpart. chemrxiv.org
The combination of fluorine and methyl groups can also be beneficial; a 4-fluoro-3-methylphenoxy substitution resulted in a potent compound with a Ki of 6.5 nM. chemrxiv.org However, altering the relative positions, such as in a 3-fluoro-4-methyl analog, led to a reduction in binding, highlighting the importance of precise substituent placement. chemrxiv.org
Conversely, in a series of benzylpiperidine-derived sigma receptor ligands, a 4-fluorophenyl-substituted derivative was found to be the poorest ligand, demonstrating that fluorine substitution is not universally beneficial for binding affinity. nih.gov
Development of Fluorescent Probes Incorporating the Piperidine Scaffold
The piperidine scaffold has been successfully utilized to develop fluorescent probes for biological imaging and receptor studies. researchgate.netacs.org These probes are designed by attaching a fluorescent tag, or fluorophore, to the piperidine core, allowing for the visualization and study of biological targets.
Researchers have developed novel, specific fluorescent ligands to study sigma receptors, which are targets of interest in cancer and Alzheimer's disease. acs.org For example, indole (B1671886) derivatives bearing a spiro[isobenzofuran-1,4′-piperidine] portion have been functionalized with various fluorescent tags. These fluorescent ligands have been successfully used in flow cytometry to detect the presence of bound proteins and in confocal microscopy studies, avoiding the need for radioligands. acs.org The goal is often to create probes with optimized optical properties, such as strong emission in the red and near-infrared (NIR) range and high quantum yields, to improve visualization, especially for receptors that are expressed at low levels. researchgate.netacs.org
Analytical Techniques for Research Characterization
Spectroscopic Methods in Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of 4-Fluoro-4-methylpiperidine, offering insights from the atomic to the molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformational dynamics of fluorinated piperidines in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides information on the connectivity of atoms and the spatial arrangement of the molecule.
For piperidine (B6355638) rings, the six-membered ring typically adopts a chair conformation to minimize steric strain. In the case of this compound, the orientation of the fluorine and methyl substituents is of key interest. Studies on related fluorinated piperidine derivatives have revealed a significant preference for the fluorine atom to occupy the axial position. researchgate.net This preference is influenced by a combination of electronic factors, including charge-dipole interactions, hyperconjugation, and dipole minimization, which can override steric considerations. nih.gov The conformational equilibrium can be influenced by the nature of the substituent on the piperidine nitrogen and the polarity of the solvent used for the analysis. nih.gov For instance, in aqueous solutions, the equatorial conformer of a 4-fluoropiperidinium salt may be dominant due to the larger dipole moment of the equatorial conformer being stabilized by the polar solvent. nih.gov
| Interaction | Description | Effect on Conformation |
|---|---|---|
| Charge-Dipole Interactions | Electrostatic interaction between a charge (e.g., on a protonated nitrogen) and a dipole (e.g., the C-F bond). | Can stabilize specific conformers, influencing the axial/equatorial preference. nih.gov |
| Hyperconjugation | Delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital (e.g., σC-H → σ*C-F). | Contributes to the stabilization of the axial fluorine conformation. nih.gov |
| Dipole Minimization | The tendency of the molecule to adopt a conformation that minimizes the overall molecular dipole moment. | Often favors an axial fluorine to reduce repulsion with the N-H bond dipole. researchgate.net |
| Solvation Effects | Interaction of the molecule with solvent molecules. | Polar solvents can stabilize conformers with larger dipole moments, potentially shifting the equilibrium. nih.gov |
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary; FT-IR is sensitive to polar bonds and hetero-nuclear functional groups, while FT-Raman is more sensitive to non-polar and homo-nuclear bonds. spectroscopyonline.comsurfacesciencewestern.com
A detailed interpretation of the vibrational spectra of this compound, aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific absorption bands to the stretching and bending vibrations of its constituent bonds. nih.govresearchgate.netnih.gov This analysis confirms the presence of key functional groups and provides a molecular "fingerprint."
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR vs. Raman) |
|---|---|---|
| N-H Stretch (for free base) | 3300 - 3500 | Moderate in IR, Weak in Raman |
| C-H Stretch (CH₃, CH₂) | 2850 - 3000 | Strong in both IR and Raman |
| C-F Stretch | 1000 - 1400 | Strong in IR, Weak to Moderate in Raman |
| C-N Stretch | 1000 - 1250 | Moderate in IR, Moderate in Raman |
| C-C Stretch (Ring) | 800 - 1200 | Weak in IR, Moderate to Strong in Raman |
| CH₂ Bending/Wagging/Twisting | 1200 - 1485 | Moderate in IR, Weak to Moderate in Raman |
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation patterns. wikipedia.org For this compound hydrochloride (C₆H₁₂FN·HCl), the expected molecular weight is 153.63 g/mol . sigmaaldrich.com
In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) which may then break apart into smaller, characteristic fragment ions. libretexts.org For aliphatic amines like piperidine derivatives, the predominant fragmentation pathway is typically α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. miamioh.edu This process results in the loss of an alkyl radical and the formation of a stable, resonance-stabilized cation.
| Ion | m/z (for C₆H₁₂FN) | Description |
|---|---|---|
| [M]⁺• | 117 | Molecular Ion |
| [M-H]⁺ | 116 | Loss of a hydrogen atom, common for amines. miamioh.edu |
| [M-CH₃]⁺ | 102 | Loss of the methyl group via α-cleavage. |
| [M-F]⁺ | 98 | Loss of the fluorine atom. |
| [C₄H₈FN]⁺ | 90 | Result of α-cleavage with loss of an ethyl radical (C₂H₅•) following ring opening. |
Chromatographic Techniques for Purity and Isomer Separation
Chromatography is essential for separating the components of a mixture, making it a critical tool for assessing the purity of synthesized this compound and for separating any isomers formed during the reaction.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile and thermally sensitive compounds. In particular, Reverse-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is commonly used. scielo.org.mx A sample of this compound is injected into the system, and its components are separated based on their differential partitioning between the mobile and stationary phases. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Furthermore, HPLC is crucial for the separation of stereoisomers. mdpi.comnih.gov If the synthesis of this compound were to produce stereoisomers (enantiomers or diastereomers), specialized chiral stationary phases (CSPs) could be employed in HPLC to resolve and quantify each isomer.
| Application | HPLC Method | Principle |
|---|---|---|
| Purity Assessment | Reverse-Phase (RP-HPLC) | Separation based on polarity. Impurities with different polarities will have different retention times than the main compound. |
| Isomer Separation | Chiral HPLC | Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.comnih.gov |
Crystallographic Studies for Solid-State Structure Determination
While NMR provides conformational information in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to map the precise positions of each atom.
Although a crystal structure for this compound itself may not be publicly available, data from closely related structures provide strong evidence for its solid-state conformation. For example, the X-ray crystal structure of a more complex molecule containing a 4-fluoropiperidine (B2509456) moiety has been solved. researchgate.net This study confirmed that the six-membered piperidine ring adopts a chair conformation, and crucially, the fluorine atom at the 4-position occupies the axial position. researchgate.net This finding is consistent with the electronic effects observed in NMR studies and provides a definitive view of the molecule's preferred solid-state geometry.
Future Research Directions and Unexplored Avenues
Development of Novel Fluorination Methodologies for Piperidines
The synthesis of fluorinated piperidines, including 4-Fluoro-4-methylpiperidine, often relies on multi-step processes that can be inefficient. nih.gov Future research is poised to focus on more direct and efficient methods for the introduction of fluorine into the piperidine (B6355638) scaffold.
Current synthetic strategies for monofluorinated piperidines often involve electrophilic fluorination or nucleophilic substitution, which require pre-functionalized precursors and can be synthetically demanding. nih.gov Recent advancements have explored dearomatization-hydrogenation processes of fluoropyridine precursors and palladium-catalyzed hydrogenation, offering more straightforward routes. nih.govacs.org
Future research could build upon these foundations, exploring novel catalytic systems that offer greater selectivity and efficiency. The development of late-stage fluorination techniques, where fluorine is introduced at a final step in a synthetic sequence, would be particularly valuable for the rapid generation of diverse libraries of fluorinated piperidine analogs for biological screening. Furthermore, exploring flow chemistry methodologies could provide safer and more scalable routes to these compounds. durham.ac.uk
| Methodology | Description | Potential Advantages | References |
| Dearomatization-Hydrogenation | A combined process that dearomatizes a fluoropyridine precursor followed by hydrogenation to yield all-cis-(multi)fluorinated piperidines. | Highly diastereoselective, provides straightforward access to complex fluorinated piperidines. | nih.gov |
| Palladium-Catalyzed Hydrogenation | Utilizes a heterogeneous palladium catalyst for the selective reduction of fluoropyridines to fluorinated piperidines. | Robust, tolerant to air and moisture, and allows for the synthesis of enantioenriched products. | acs.org |
| Aminofluorination | A reaction that introduces both an amino group and a fluorine atom across a double bond, which can be applied to piperidine precursors. | Allows for the stereoselective synthesis of fluorinated piperidine cores. | scispace.com |
| Flow Chemistry Fluorination | The use of continuous-flow microreactors for fluorination reactions. | Enhanced safety when using hazardous reagents, automation, and easier optimization and scale-up. | durham.ac.uk |
Advanced Computational Modeling for Fluorine Effects
The conformational behavior of fluorinated piperidines is a complex interplay of various forces, including electrostatic interactions, hyperconjugation, and steric factors. nih.gov Computational modeling has proven to be an invaluable tool for understanding these effects, with methods like Density Functional Theory (DFT) being used to predict experimentally observed conformers. nih.gov
Future research in this area should focus on the development and application of more advanced computational models. These models could provide a more nuanced understanding of the role of the solvent and substitution patterns on the conformational preferences of the piperidine ring. nih.gov A deeper computational analysis could elucidate the subtle energetic balances that dictate the axial versus equatorial preference of the fluorine atom, a key factor in determining the biological activity of these molecules. nih.govresearchgate.net
By combining high-level quantum mechanical calculations with molecular dynamics simulations, researchers can gain a dynamic picture of how this compound and its derivatives interact with biological targets. This could significantly accelerate the rational design of new therapeutic agents.
| Computational Focus Area | Key Objectives | Potential Impact | References |
| Solvent Effects | To accurately model the influence of different solvent environments on the conformational equilibrium of fluorinated piperidines. | Improved prediction of molecular behavior in biological systems and optimization of reaction conditions. | nih.gov |
| Substituent Effects | To systematically evaluate how different substituents on the piperidine ring modulate the effects of the fluorine atom. | A more comprehensive understanding of structure-activity relationships for the design of targeted molecules. | researchgate.net |
| Dynamic Conformational Analysis | To move beyond static models and simulate the dynamic behavior of fluorinated piperidines in solution and when interacting with biomolecules. | Enhanced ability to predict binding affinities and mechanisms of action. | researchgate.net |
Exploration of New Chemical Applications as Reagents or Catalysts
While much of the focus on fluorinated piperidines is on their application in medicinal chemistry, their unique electronic properties also make them interesting candidates for use as reagents or catalysts in organic synthesis. For instance, non-fluorinated 4-methylpiperidine (B120128) has been evaluated as a reagent for the removal of Fmoc protecting groups in solid-phase peptide synthesis. researchgate.netscielo.org.mx
Future research could explore whether this compound offers any advantages in this context, such as altered basicity or reaction kinetics. The electron-withdrawing nature of the fluorine atom could modulate the reactivity of the piperidine nitrogen, potentially leading to new applications as a non-nucleophilic base or as a ligand for metal catalysts.
The development of chiral versions of this compound could also open doors to its use in asymmetric catalysis. The rigidified conformation induced by the fluorine atom could be exploited to create a well-defined chiral environment around a catalytic center.
Design of Next-Generation Molecular Probes Based on this compound Scaffolds
Molecular imaging probes are crucial tools for visualizing and quantifying biological processes in living systems. nih.gov The incorporation of fluorine, particularly the positron-emitting isotope ¹⁸F, is a widely used strategy in the development of probes for Positron Emission Tomography (PET). nih.gov
The this compound scaffold represents a promising platform for the design of novel PET imaging agents. The metabolic stability often conferred by fluorination can be advantageous for in vivo applications. nih.gov Future research should focus on attaching this scaffold to targeting moieties that bind to specific biological targets, such as receptors or enzymes implicated in disease.
Computational modeling can play a significant role in the design of these probes by predicting the binding affinity of the probe-target complex. nih.gov By leveraging the unique properties of the this compound core, it may be possible to develop highly selective and sensitive probes for the diagnosis and monitoring of a wide range of diseases.
| Probe Design Aspect | Research Goal | Significance | References |
| ¹⁸F Radiolabeling | To develop efficient methods for the incorporation of ¹⁸F into the this compound scaffold. | Enables the use of these scaffolds as PET imaging agents for in vivo studies. | nih.govmdpi.com |
| Target-Specific Ligand Conjugation | To chemically link the this compound core to molecules with high affinity for specific biological targets. | Creates molecular probes that can visualize and quantify specific biological processes or disease states. | nih.gov |
| In Silico Modeling | To use computational methods to predict the binding of newly designed probes to their targets. | Accelerates the development process by prioritizing the synthesis of the most promising candidates. | nih.govnih.gov |
Investigation of Stereochemical Control in Derivatization Reactions
The stereochemistry of fluorinated piperidines is a critical determinant of their biological activity. nih.gov The axial or equatorial orientation of the fluorine atom can significantly impact the molecule's shape and its interactions with biological macromolecules. Therefore, controlling the stereochemical outcome of reactions used to derivatize the this compound scaffold is of utmost importance.
Future research should be directed towards developing highly stereoselective methods for the functionalization of the piperidine ring at positions other than the fluorine-bearing carbon. This includes reactions such as alkylations, arylations, and acylations of the piperidine nitrogen, as well as functionalization of the carbon atoms of the ring.
Understanding how the existing stereocenter at C4 influences the stereochemical course of these reactions will be crucial. This will require detailed mechanistic studies, likely supported by computational modeling, to elucidate the factors that govern stereoselectivity. The ability to precisely control the three-dimensional structure of these molecules will be essential for unlocking their full potential in drug discovery and other applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Fluoro-4-methylpiperidine, and how can purity be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution or hydrolysis of protected precursors. For example, hydrolysis of tert-butyl esters (e.g., 4-(4-fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester) under basic conditions (e.g., NaOH in dichloromethane) yields high-purity products after chromatography . Control reaction temperature (0–25°C) and use anhydrous solvents to minimize side reactions. Purity (>95%) is achievable via recrystallization in ethyl acetate/hexane mixtures .
- Key Parameters :
| Parameter | Optimal Condition | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | NaOH | |
| Purification | Column chromatography |
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodology :
- NMR : ¹⁹F NMR identifies fluorine substitution patterns (δ ~ -120 ppm for aryl-F). ¹H/¹³C NMR resolves methyl and piperidine ring conformations .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₆H₁₂FN for this compound).
- X-ray Crystallography : Resolves stereochemical ambiguities in derivatives (e.g., 5-(4-Fluorobenzylidene)-dispiro[piperidine] structures) .
Q. How does fluorination at the 4-position influence the reactivity of piperidine derivatives?
- Fluorine’s electronegativity increases ring rigidity and alters nucleophilicity. For example, sulfonylation at the nitrogen requires harsher conditions (e.g., 4-fluorophenyl sulfonyl chloride with triethylamine) compared to non-fluorinated analogs . Fluorine also stabilizes adjacent carbocations, facilitating SN1 reactions in ester hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for fluorinated piperidine derivatives?
- Case Study : Discrepancies in ¹H NMR splitting patterns may arise from chair-to-chair ring flipping. Use variable-temperature NMR to freeze conformers (e.g., at -40°C) or DFT calculations to predict dominant conformations . For diastereomeric mixtures, chiral derivatization (e.g., Mosher’s acid) or X-ray analysis resolves stereochemistry .
Q. What strategies address low yields in cross-coupling reactions involving this compound?
- Methodology :
- Catalyst Optimization : Use Pd(dba)₂/XPhos for Suzuki-Miyaura couplings with aryl boronic acids, ensuring anhydrous conditions .
- Microwave-assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hrs conventionally) and improves yields by 15–20% .
- Protection/Deprotection : Protect the piperidine nitrogen with Boc groups to prevent side reactions during coupling .
Q. How do computational methods predict the biological activity of this compound derivatives?
- Approach :
- Docking Studies : Model interactions with targets (e.g., kinases) using AutoDock Vina. Fluorine’s hydrophobic effect enhances binding in pockets like ATP-binding sites .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for structure-activity relationships .
Q. What safety protocols are essential for handling fluorinated piperidines in lab settings?
- Guidelines :
- Ventilation : Use fume hoods for reactions releasing HF (e.g., hydrolysis of fluorinated esters) .
- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure (LD₅₀ ~200 mg/kg in rodents) .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for the same derivative?
- Root Cause : Polymorphism or solvent inclusion in crystallization. For example, 4-Fluoro-benzenesulfonyl derivatives may form hydrates (melting point ↓ by 10–15°C) if dried inadequately . Confirm via TGA-DSC and repeat crystallizations in anhydrous solvents.
Q. How to interpret divergent bioactivity results in fluorinated piperidine analogs?
- Troubleshooting :
- Purity Verification : HPLC-MS to rule out impurities >2% .
- Assay Conditions : Check buffer pH (fluorine’s pKa ~15.7 minimizes protonation effects) and cell line variability (e.g., HEK293 vs. HeLa) .
Methodological Recommendations
- Stereochemical Analysis : Combine NOESY (for spatial proximity) with computational modeling (Gaussian 16) .
- Scale-up Synthesis : Use flow reactors for exothermic reactions (e.g., sulfonylation) to improve safety and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
